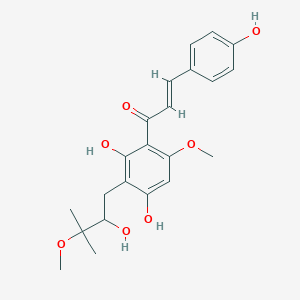

Oxygenated xanthohumol

描述

Structure

3D Structure

属性

分子式 |

C22H26O7 |

|---|---|

分子量 |

402.4 g/mol |

IUPAC 名称 |

(E)-1-[2,4-dihydroxy-3-(2-hydroxy-3-methoxy-3-methylbutyl)-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C22H26O7/c1-22(2,29-4)19(26)11-15-17(25)12-18(28-3)20(21(15)27)16(24)10-7-13-5-8-14(23)9-6-13/h5-10,12,19,23,25-27H,11H2,1-4H3/b10-7+ |

InChI 键 |

YXGBQKBRCDLZMP-JXMROGBWSA-N |

手性 SMILES |

CC(C)(C(CC1=C(C(=C(C=C1O)OC)C(=O)/C=C/C2=CC=C(C=C2)O)O)O)OC |

规范 SMILES |

CC(C)(C(CC1=C(C(=C(C=C1O)OC)C(=O)C=CC2=CC=C(C=C2)O)O)O)OC |

产品来源 |

United States |

Biosynthesis and Metabolic Pathways

Biogenesis of Xanthohumol (B1683332) in Botanical Systems

The synthesis of xanthohumol in hops is a multi-step process involving specific enzymes and precursor molecules, primarily occurring in the glandular trichomes of the female cones. wikipedia.orgresearchgate.net

The journey to xanthohumol begins with the amino acid L-phenylalanine. wikipedia.org This serves as the initial building block, undergoing a series of enzymatic conversions. Key enzymes and the precursors they act upon are detailed below:

Phenylalanine ammonia (B1221849) lyase (PAL): Converts L-phenylalanine to cinnamic acid. wikipedia.org

Cinnamate-4-hydroxylase (C4H): Oxidizes cinnamic acid. wikipedia.orgnih.gov

4-coumarate CoA ligase (4CL): Attaches coenzyme A (CoA) to 4-coumarate, forming p-coumaroyl-CoA. wikipedia.orgmdpi.com This molecule, along with malonyl-CoA, serves as a crucial precursor. nih.govresearchgate.net

Chalcone (B49325) synthase (CHS): This pivotal enzyme, specifically the CHS_H1 variant in hops, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to create naringenin (B18129) chalcone. wikipedia.orgmdpi.commdpi.com

Humulus lupulus prenyltransferase 1 (HlPT-1): This enzyme attaches a dimethylallyl pyrophosphate (DMAPP) group from the DXP pathway to naringenin chalcone, forming desmethylxanthohumol (B55510). wikipedia.orgfrontiersin.org

O-methyltransferase (OMT1): The final step involves the methylation of a hydroxyl group on desmethylxanthohumol by OMT1, using S-adenosyl methionine as a methyl donor, to yield xanthohumol. wikipedia.orgmdpi.com

| Enzyme | Precursor(s) | Product |

|---|---|---|

| Phenylalanine ammonia lyase (PAL) | L-Phenylalanine | Cinnamic acid |

| Cinnamate-4-hydroxylase (C4H) | Cinnamic acid | 4-Coumaric acid |

| 4-coumarate CoA ligase (4CL) | 4-Coumaric acid, CoA | p-Coumaroyl-CoA |

| Chalcone synthase (CHS_H1) | p-Coumaroyl-CoA, Malonyl-CoA | Naringenin chalcone |

| Humulus lupulus prenyltransferase 1 (HlPT-1) | Naringenin chalcone, Dimethylallyl pyrophosphate (DMAPP) | Desmethylxanthohumol |

| O-methyltransferase (OMT1) | Desmethylxanthohumol, S-adenosyl methionine | Xanthohumol |

The expression of the genes encoding these biosynthetic enzymes is tightly regulated. The gene chs_H1, which codes for chalcone synthase, is specifically expressed in the glandular trichomes of hop cones, with minimal expression in the leaves. agriculturejournals.czresearchgate.net This tissue-specific expression ensures that xanthohumol production is localized to the desired part of the plant.

The regulation of chs_H1 is complex, involving transcription factors from several families, including MYB, bHLH, and WDR. mdpi.com For instance, the transcription factor WRKY1 can activate the promoters of genes for chalcone synthase H1, prenyltransferases, and O-methyltransferase 1. mdpi.com Conversely, other transcription factors like HlMyb8 can activate the expression of HlCHS_H1 but not the genes for prenylflavonoid synthesis, suggesting a mechanism to divert metabolic flow towards other flavonoids. researchgate.net Furthermore, viral infections, such as by the hop stunt viroid, can significantly decrease the expression of chs_H1 and alter the expression of its regulatory transcription factors, leading to a reduction in xanthohumol content. nih.gov

Endogenous Biotransformation Pathways in Biological Systems

Once ingested, xanthohumol undergoes extensive metabolism in the body. These biotransformation pathways significantly alter its structure and potential biological activity.

A primary transformation of xanthohumol is its isomerization into isoxanthohumol (B16456). nih.gov This conversion can be catalyzed by acid, such as in the stomach, or by heat, for example, during the boiling of wort in the brewing process. nih.govbrewingforward.com This cyclization reaction transforms the open-chain chalcone structure of xanthohumol into the flavanone (B1672756) structure of isoxanthohumol. mdpi.comresearchgate.net Isoxanthohumol is often the major prenylflavonoid found in beer due to this isomerization. mdpi.com

The prenyl group of xanthohumol is a key site for oxidative metabolism. nih.gov In studies using human liver microsomes, the primary oxidative pathway is the hydroxylation of a methyl group on the prenyl side chain. nih.govfrontiersin.org This can lead to the formation of hydroxylated metabolites. oregonstate.edu

Another significant oxidative reaction is the epoxidation of the double bond within the prenyl group. nih.gov This epoxide intermediate can then be opened through an intramolecular reaction with a neighboring hydroxyl group, leading to the formation of cyclic derivatives. nih.govmdpi.com

Following Phase I oxidative metabolism, xanthohumol and its metabolites undergo Phase II conjugation reactions, which increase their water solubility and facilitate their excretion. mdpi.com The main conjugation pathways are glucuronidation and sulfation. mdpi.comnih.gov

Glucuronidation: This process is catalyzed by UDP-glucuronosyltransferases (UGTs). Several UGT isoforms, including UGT1A1, UGT1A7, UGT1A8, UGT1A9, UGT1A10, and UGT2B7, have been shown to efficiently glucuronidate xanthohumol. nih.gov This suggests that glucuronidation is a major metabolic pathway in both the liver and the gastrointestinal tract. nih.govmdpi.com In humans, xanthohumol-7-O-glucuronide has been identified as a major metabolite. wiley.com

Sulfation: Sulfotransferases (SULTs) are responsible for sulfation. The most active SULTs in conjugating xanthohumol are SULT1A1*2, SULT1A2, and SULT1E1. nih.govscispace.com Xanthohumol-4′-O-sulfate is a prominent sulfated metabolite found in humans. wiley.com

These conjugation reactions are highly efficient, with studies showing that nearly 100% of administered xanthohumol is metabolized into O-glucuronides and O-sulfates in humans. wiley.com

| Pathway | Key Enzymes/Conditions | Primary Products |

|---|---|---|

| Isomerization | Acid (stomach), Heat (brewing) | Isoxanthohumol |

| Oxidative Metabolism (Phase I) | Cytochrome P450 enzymes | Hydroxylated xanthohumol, Epoxidized xanthohumol |

| Glucuronidation (Phase II) | UDP-glucuronosyltransferases (UGTs) | Xanthohumol glucuronides |

| Sulfation (Phase II) | Sulfotransferases (SULTs) | Xanthohumol sulfates |

Microbial Biotransformation of Prenylated Flavonoids

Microbial biotransformation serves as a valuable method for synthesizing derivatives of bioactive compounds that are otherwise difficult to produce through chemical synthesis. This approach is also instrumental in mimicking and predicting the metabolic pathways of xenobiotics in mammalian systems. nih.govmdpi.com Fungi, in particular, are capable of performing a variety of reactions, including hydroxylation and epoxidation, on flavonoid structures. nih.govnih.gov

Microbial Conversion of Isoxanthohumol to Oxygenated Metabolites

The biotransformation of isoxanthohumol (IX), a prominent prenylated flavanone found in beer, has been successfully demonstrated using various fungal strains. nih.govmdpi.com Screening studies involving numerous microbial cultures identified specific fungi capable of efficiently metabolizing isoxanthohumol into oxygenated derivatives. mdpi.com Notably, the fungi Rhizopus oryzae and Fusarium oxysporum f. sp. lini have been selected for scaled-up fermentation studies due to their effectiveness in converting isoxanthohumol. mdpi.com

The primary reactions involved in the microbial conversion of isoxanthohumol are the epoxidation or hydroxylation of its prenyl side group. nih.govnih.gov These enzymatic modifications result in the formation of several new oxygenated metabolites. For instance, incubation of isoxanthohumol with Rhizopus oryzae leads to the production of diastereomeric pairs of metabolites. mdpi.com These transformations typically involve either the hydroxylation of the prenyl group or its cyclization into a dihydrofuran or dihydropyran ring system with additional hydroxyl groups. nih.govnih.govresearchgate.net

One such transformation by Aspergillus ochraceus when acting on the related compound xanthohumol resulted in a minor product identified as a dihydrofuran derivative of isoxanthohumol. mdpi.com The conversion process yields metabolites with increased polarity compared to the parent isoxanthohumol compound. researchgate.net These microbial enzymatic reactions provide a reliable method for producing oxygenated derivatives of isoxanthohumol for further study. mdpi.com

Identification of Microbial Metabolites and Biotransformation Products

The identification and structural elucidation of metabolites produced from the microbial biotransformation of isoxanthohumol rely on a combination of advanced spectroscopic and chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is initially used to separate the various metabolites produced during fermentation. nih.govmdpi.com

Following separation, detailed structural analysis is performed using Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS). nih.govnih.govacs.org These methods provide precise information about the molecular structure of the metabolites, confirming the addition of oxygen-containing functional groups like hydroxyls and epoxides. In some cases, Circular Dichroism (CD) analysis is also employed to determine the stereochemistry of the newly formed chiral centers. nih.govnih.gov

Through these analytical methods, several oxygenated metabolites of isoxanthohumol have been identified. The biotransformation by Rhizopus oryzae and Fusarium oxysporum f. sp. lini yielded three pairs of diastereomeric oxygenated metabolites. nih.gov The structures were identified as new oxygenated derivatives and other related compounds, all resulting from hydroxylation or epoxidation of the prenyl group. nih.govnih.govresearchgate.net

The table below summarizes the key oxygenated metabolites identified from the microbial transformation of isoxanthohumol.

| Metabolite Name | Parent Compound | Transforming Microorganism(s) | Key Transformation | Reference(s) |

| (2S,2″S)- and (2R,2″S)-4′-hydroxy-5-methoxy-7,8-(2,2-dimethyl-3-hydroxy-2,3-dihydro-4H-pyrano)-flavanones | Isoxanthohumol | Rhizopus oryzae, Fusarium oxysporum f. sp. lini | Prenyl cyclization and hydroxylation | nih.gov, nih.gov, researchgate.net |

| (2S)- and (2R)-7,4′-dihydroxy-5-methoxy-8-(2,3-dihydroxy-3-methylbutyl)-flavanones | Isoxanthohumol | Rhizopus oryzae, Fusarium oxysporum f. sp. lini | Prenyl hydroxylation | nih.gov, nih.gov, researchgate.net |

| (2R)- and (2S)-4′-hydroxy-5-methoxy-2″-(1-hydroxy-1-methylethyl)dihydrofuro[2,3-h]flavanones | Isoxanthohumol | Rhizopus oryzae, Fusarium oxysporum f. sp. lini | Prenyl cyclization and hydroxylation | nih.gov, nih.gov, researchgate.net |

| (2S,2″S)- and (2S,2″R)-2″-(2‴-hydroxyisopropyl)-dihydrofurano[4″,5″:7,8]-4'-hydroxy-5-methoxyflavanone | Xanthohumol | Aspergillus ochraceus | Isomerization, prenyl cyclization, and hydroxylation | nih.gov |

These findings contribute significantly to understanding the potential metabolic fate of isoxanthohumol and demonstrate the utility of microbial systems in generating novel oxygenated flavonoid derivatives. nih.govnih.gov

Extraction, Isolation, and Purification Methodologies for Research

Advanced Extraction Techniques for Research-Scale Isolation from Natural Sources

Oxygenated xanthohumol (B1683332) derivatives are typically found in trace amounts in their natural source, the hop plant (Humulus lupulus). More commonly, their precursor, xanthohumol, is extracted first and then chemically or biologically converted to its oxygenated forms. ulisboa.ptmdpi.com The initial extraction of xanthohumol from hop cones or brewery waste products like spent hops is a critical first step. researchgate.net A variety of advanced techniques are employed to maximize the yield and purity of the initial extract.

Traditional methods often involve maceration or reflux extraction with organic solvents such as methanol (B129727), ethanol (B145695), or ethyl acetate. nih.govresearchgate.net For instance, a common laboratory-scale method involves the maceration of hop material in methanol, followed by filtration and subsequent fractionation. nih.gov However, modern techniques are increasingly favored for their efficiency, reduced solvent consumption, and lower energy use. researchgate.net

Supercritical fluid extraction (SFE), primarily using carbon dioxide (CO₂), is a widely used industrial method for producing hop extracts for the brewing industry and can be adapted for research. nih.gov SFE with supercritical CO₂ is effective for isolating both volatile and non-volatile compounds. nih.gov The composition of the resulting extract is highly dependent on the operating conditions; lower temperatures favor the recovery of volatile compounds, while elevated pressures and temperatures are better for extracting bitter acids and resinous compounds like xanthohumol. nih.gov The use of modifiers, such as ethanol, can significantly enhance the extraction efficiency of more polar compounds like xanthohumol from the CO₂ supercritical fluid. mdpi.com

Ultrasound-assisted extraction (UAE) is another advanced method that utilizes acoustic cavitation to disrupt plant cell walls, enhancing the diffusion of active compounds into the solvent. nih.govmdpi.com This technique can lead to higher extraction efficiency in shorter times compared to conventional methods. nih.gov Other innovative approaches include microwave-assisted extraction, which uses microwave energy to heat the solvent and plant material, accelerating the release of target compounds. researchgate.net More recently, deep eutectic solvents (DES) have been explored as green alternatives to conventional organic solvents for extracting polyphenols, including xanthohumol, from hops. semanticscholar.org

Table 1: Comparison of Extraction Techniques for Xanthohumol from Hops

| Extraction Technique | Solvent/Medium | Key Advantages | Research Findings/Notes | Reference(s) |

|---|---|---|---|---|

| Maceration | Methanol, Ethanol | Simple, well-established. | Used to prepare crude extracts for further fractionation. nih.gov | nih.gov |

| Reflux Extraction | Ethanol | Higher efficiency than simple maceration due to heat. | An extract was obtained using 2.5 L of ethanol for 1000 g of dried hops. researchgate.net | researchgate.net |

| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ (often with ethanol as a modifier) | High selectivity, no residual organic solvent, tunable. | Effective for isolating nonvolatile compounds; elevated pressure and temperature favor high recovery of xanthohumol. nih.gov The lowest concentration of xanthohumol was found in extracts from supercritical CO₂ alone, while the highest was with an ethanol modifier. mdpi.com | nih.govmdpi.com |

| Ultrasound-Assisted Extraction (UAE) | Ethanol, Methanol | Reduced extraction time, increased yield, lower energy consumption. | Generates cavitation, supporting the diffusion of active compounds into the solvent. mdpi.com Promoted the extraction of specific polyphenols like rutin (B1680289) and protocatechuic acid. nih.gov | mdpi.comnih.gov |

| Microwave-Assisted Extraction (MAE) | Organic Solvents | Fast, low energy consumption. | Can be performed in open or closed vessels. researchgate.net | researchgate.net |

| Deep Eutectic Solvents (DES) Extraction | Choline chloride-based solvents | Green, sustainable alternative to volatile organic solvents. | Choline chloride:phenol DES showed extraction efficiency close to that of diethyl ether for xanthohumol. semanticscholar.org | semanticscholar.org |

Chromatographic Strategies for Isolation and Purification of Oxygenated Xanthohumol Derivatives

Following the initial extraction, the resulting crude mixture, rich in xanthohumol and other hop compounds, requires extensive purification. Various chromatographic strategies are employed to isolate xanthohumol and its oxygenated derivatives with high purity.

Liquid-liquid chromatography techniques, such as High-Speed Counter-Current Chromatography (HSCCC) and Centrifugal Partition Chromatography (CPC), are particularly effective for preparative-scale separation. ulisboa.pt These methods work by partitioning solutes between two immiscible liquid phases, avoiding the irreversible adsorption issues sometimes encountered with solid stationary phases. ulisboa.pt HSCCC has been successfully used to isolate xanthohumol from hop extracts in a single step, achieving over 95% purity with a yield of 93.6%. researchgate.netnih.gov A common solvent system for this purpose is a two-phase mixture of n-hexane-ethyl acetate-methanol-water. researchgate.netnih.gov CPC, a larger-scale version of HSCCC, has been used to purify xanthohumol C, an oxygenated derivative, after its chemical synthesis from xanthohumol. ulisboa.pt

For analytical and semi-preparative scale purification, High-Performance Liquid Chromatography (HPLC) is the method of choice. mdpi.com Reversed-phase columns, typically C18, are used with gradient elution systems, often involving mixtures of water (acidified with formic or acetic acid) and an organic solvent like methanol or acetonitrile (B52724). mdpi.comresearchgate.net This technique is crucial for quantifying the purity of isolated fractions and for isolating minor derivatives. nih.gov

Other chromatographic methods include vacuum-liquid chromatography (VLC) over silica (B1680970) gel for initial fractionation of crude extracts and gel chromatography using supports like Sephadex LH-20. nih.govmdpi.com Recently, magnetic dispersive solid-phase extraction using superparamagnetic iron oxide nanoparticles (IONPs) has been proposed as a novel method to purify xanthohumol from spent hop extracts. mdpi.com

Table 2: Chromatographic Methods for Purifying Xanthohumol and its Derivatives

| Chromatography Type | Stationary/Mobile Phase System | Target Compound(s) | Achieved Purity/Yield | Reference(s) |

|---|---|---|---|---|

| Vacuum-Liquid Chromatography (VLC) | Silica gel; petroleum ether–EtOAc–MeOH gradient | Prenylated flavonoids | Initial fractionation step. | nih.gov |

| High-Speed Counter-Current Chromatography (HSCCC) | n-hexane-ethyl acetate-methanol-water (5:5:4:3 v/v) | Xanthohumol | >95% purity; 93.6% yield. | researchgate.netnih.gov |

| Centrifugal Partition Chromatography (CPC) | n-hexane/ethyl acetate/methanol/water (6/4/6/4 v/v) | Xanthohumol | >98% purity. | ulisboa.pt |

| Centrifugal Partition Chromatography (CPC) | HEMWat-4 (7/3/6/4 v/v) | Xanthohumol C | Purification after synthesis. | ulisboa.pt |

| Semi-preparative HPLC | C18 column | Xanthohumol | Method for isolation. | mdpi.com |

| Gel Chromatography | Sephadex LH-20 | Xanthohumol | Method for isolation. | mdpi.com |

Spectroscopic Methods for Structural Elucidation of Isolated Compounds

Once a pure compound is isolated, its chemical structure must be unequivocally determined. A combination of spectroscopic techniques is used for the structural elucidation of this compound derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the complete structure of organic molecules. One-dimensional (1D) NMR experiments, such as proton (¹H NMR) and carbon-13 (¹³C NMR), provide information about the chemical environment of each hydrogen and carbon atom in the molecule. nih.gov For example, the ¹H NMR spectrum of xanthohumol shows characteristic signals for its aromatic protons, methoxy (B1213986) group, and the prenyl side chain. nih.gov Two-dimensional (2D) NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are essential for establishing connectivity between atoms. mdpi.com For instance, in elucidating the structure of a novel oxygenated and glycosylated xanthohumol metabolite, an HMBC correlation between an anomeric proton (H-1‴) and a carbon in the flavonoid backbone (C-4′) was crucial to prove the site of glycosylation. mdpi.com

Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with high accuracy. mdpi.com Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), fragments the parent ion to provide structural clues. The fragmentation pattern of xanthohumol and its isomers has been studied in detail, with characteristic losses of the prenyl group being a key diagnostic feature. researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy is used to analyze the chromophoric system of the molecule. Chalcones like xanthohumol exhibit a characteristic intense absorption band, typically around 370 nm, which helps in their identification. mdpi.comnih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy provides information about the functional groups present in the molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. researchgate.net

Table 3: Spectroscopic Data for Structural Elucidation of a Novel this compound Derivative: (2″E)-4″-hydroxyxanthohumol 4′-O-β-D-(4‴-O-methyl)-glucopyranoside

| Technique | Observation | Interpretation | Reference(s) |

|---|---|---|---|

| HR-ESI-MS | Molecular ion [M-H]⁻ at m/z 545.2027 | Confirmed molecular formula as C₂₈H₃₄O₁₁ | mdpi.com |

| UV-Vis | λmax = 369.4 nm | Confirmed the compound belongs to the chalcone (B49325) class of flavonoids. | mdpi.com |

| ¹H NMR | Singlet at 3.73 ppm (2H), corresponding carbon at δC 66.5 | Indicated hydroxylation of a terminal methyl group in the prenyl moiety. | mdpi.com |

| ¹³C NMR | Absence of one methyl signal (C5″) from the prenyl group and appearance of a downfield signal (δC 66.5) | Confirmed structural modification (hydroxylation) of the prenyl group. | mdpi.com |

| HMBC | Correlation between H-1‴ (δH 5.03) and C-4′ (δC 161.1) | Proved that the sugar moiety is attached at the C-4′ position of the xanthohumol backbone. | mdpi.com |

Analytical Methodologies for Detection and Quantification in Research Matrices

High-Performance Liquid Chromatography (HPLC) Applications for Separation and Quantification

High-Performance Liquid Chromatography (HPLC), particularly when coupled with a Diode Array Detector (DAD), is a foundational technique for the analysis of xanthohumol (B1683332) and its derivatives. mdpi.com This method allows for the effective separation of these compounds from other phytochemicals in matrices like hop extracts. researchgate.net The quantification of xanthohumol, which serves as a model for its oxygenated derivatives, is typically performed at a UV wavelength of 370 nm, where the chalcone (B49325) structure exhibits maximum absorbance. mdpi.comnih.gov

Reverse-phase (RP) HPLC is the most common approach, utilizing a C18 stationary phase to separate compounds based on their hydrophobicity. mdpi.com A gradient elution system, commonly employing a mixture of an acidified aqueous mobile phase (e.g., water with formic or orthophosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727), is used to resolve compounds with varying polarities. mdpi.commdpi.comupce.cz The introduction of hydroxyl groups in oxygenated xanthohumols increases their polarity compared to the parent compound, resulting in shorter retention times under typical reverse-phase conditions. The optimization of mobile phase composition, pH, and flow rate is crucial for achieving baseline separation from xanthohumol and other related flavonoids. mdpi.com

Table 1: Representative HPLC Conditions for Xanthohumol and Derivative Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reverse Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | mdpi.comupce.cz |

| Mobile Phase A | Water with 0.1-0.3% Formic Acid or 0.1% Orthophosphoric Acid | mdpi.comupce.cz |

| Mobile Phase B | Acetonitrile or Methanol | mdpi.comupce.cz |

| Elution Mode | Gradient | mdpi.com |

| Flow Rate | 0.5 - 1.0 mL/min | mdpi.comnih.gov |

| Detection | Diode Array Detector (DAD) at 370 nm | researchgate.netnih.gov |

| Injection Volume | 20 µL | mdpi.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Targeted and Untargeted Analysis

For the definitive identification and sensitive quantification of trace-level metabolites like oxygenated xanthohumols, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. upce.cz This technique couples the powerful separation capabilities of HPLC (or Ultra-High-Performance Liquid Chromatography, UHPLC) with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov

In untargeted analysis , LC-MS/MS is used to profile the complete metabolic fingerprint of a sample. High-resolution mass spectrometers (HRMS), such as Quadrupole Time-of-Flight (QqTOF) or Orbitrap systems, are employed to obtain accurate mass measurements of precursor and fragment ions, typically with a mass accuracy of less than 5 ppm. nih.govnih.gov This precision allows for the determination of the elemental composition of unknown metabolites. nih.gov Advanced software can then compare chromatograms from test samples (e.g., rat feces after xanthohumol administration) with control samples to pinpoint potential metabolites. nih.govnih.gov Studies have successfully used this approach to identify various phase I metabolites of xanthohumol, including hydroxylated and epoxidized derivatives. upce.cznih.gov

In targeted analysis , a triple quadrupole (QqQ) mass spectrometer is often used in Selected Reaction Monitoring (SRM) mode. nih.gov This approach offers exceptional sensitivity and is ideal for quantifying known metabolites. The method involves monitoring a specific precursor-to-product ion transition for the target analyte. For instance, an in vivo study on the pharmacokinetics of xanthohumol in rats utilized LC-MS/MS with SRM to quantify the parent compound and its major metabolites in plasma. nih.gov The fragmentation patterns of xanthohumol, which often involve the loss of the prenyl group, serve as a basis for predicting the fragmentation of its oxygenated derivatives. nih.gov

Table 2: Mass Spectrometry Approaches for Oxygenated Xanthohumol Analysis

| Approach | Instrumentation | Key Feature | Application | Reference |

|---|---|---|---|---|

| Untargeted Metabolomics | UHPLC-Q-Exactive Orbitrap MS, QqTOF | High mass accuracy (<5 ppm), full scan MS and MS/MS data | Discovery and identification of novel metabolites (e.g., hydroxylated xanthohumol) | nih.govnih.gov |

| Targeted Quantification | LC-MS/MS (Triple Quadrupole) | Selected Reaction Monitoring (SRM) for high sensitivity and specificity | Quantification of known metabolites in biological fluids | nih.govnih.gov |

| Ionization Technique | Electrospray Ionization (ESI), APCI | ESI is effective for both phase I and II metabolites; APCI is less prone to matrix effects | Analysis of metabolites in complex matrices like plasma and feces | upce.cznih.gov |

Method Validation Parameters for Rigorous Research Quantitation

To ensure the reliability and accuracy of quantitative data, analytical methods for this compound must be rigorously validated according to guidelines such as those from the International Conference on Harmonisation (ICH). mdpi.comnih.gov Validation parameters are typically established using the parent compound, xanthohumol, due to the limited commercial availability of its oxygenated metabolite standards. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), repeatability (precision), and recovery (accuracy).

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. For xanthohumol, excellent linearity is often achieved with a correlation coefficient (r²) of >0.998. researchgate.netnih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest analyte concentration that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. researchgate.net For xanthohumol, reported LODs range from 0.85 µg/mL to as low as 16 µg/L, demonstrating the high sensitivity of modern methods. researchgate.netnih.gov

Repeatability (Precision): This assesses the closeness of agreement between repeated measurements under the same conditions. It is typically expressed as the relative standard deviation (%RSD), with values under 2% indicating high precision. mdpi.comnih.gov

Recovery (Accuracy): This determines the extent to which the method can correctly measure a known amount of analyte added to a sample matrix. High recovery rates, often above 90-95%, confirm the accuracy of the extraction and analytical procedures. researchgate.netnih.gov

Table 3: Summary of Method Validation Parameters for Xanthohumol Analysis

| Parameter | Reported Value | Reference |

|---|---|---|

| Linearity (r²) | 0.9981 - 0.9999 | researchgate.netnih.gov |

| LOD | 16 µg/L (HPLC-DAD); 0.77-0.85 µg/mL (HPLC) | researchgate.netnih.govnih.gov |

| LOQ | 49 µg/L (HPLC-DAD); 2.36-2.6 µg/mL (HPLC) | researchgate.netnih.govnih.gov |

| Repeatability (%RSD) | < 2% | mdpi.comnih.gov |

| Recovery (%) | >90%; 97.65% - 100.1% | researchgate.netnih.govnih.gov |

Application in Complex Biological and Botanical Research Matrices

The validated analytical methodologies are routinely applied to measure this compound and related compounds in a variety of complex research matrices.

Botanical Research Matrices (Plant Extracts): HPLC and LC-MS/MS are extensively used to analyze the composition of prenylflavonoids in hops and hop extracts. mdpi.comnih.gov These analyses are crucial for the quality control of botanical supplements and for investigating the biosynthetic pathways of these compounds in the hop plant (Humulus lupulus). researchgate.netoup.com

Biological Matrices (Cell Lysates, Animal Tissues): The study of xanthohumol's biological effects and metabolism necessitates its detection in complex biological samples.

Cell Lysates: In vitro studies investigating the mechanisms of xanthohumol, such as its effects on cancer cells or neuronal cells, require the analysis of cell lysates to determine cellular uptake and metabolic conversion. mdpi.comacs.org For example, research on diabetic kidney disease has utilized cell models to explore the molecular pathways affected by xanthohumol. frontiersin.org

Animal Tissues: Preclinical studies rely on the analysis of animal tissues and fluids to understand pharmacokinetics and biotransformation. LC-MS/MS has been instrumental in identifying and quantifying xanthohumol and its metabolites, including oxygenated forms, in rat plasma, feces, and liver following oral or intravenous administration. nih.govnih.gov These in vivo studies have confirmed that hydroxylation is a key metabolic pathway for xanthohumol. nih.govresearchgate.net

Molecular Mechanisms and Cellular Interactions

Modulation of Oxidative Stress Pathways

Oxygenated xanthohumol (B1683332) demonstrates a multifaceted approach to mitigating oxidative stress, a deleterious process implicated in a myriad of chronic diseases. Its mechanisms of action range from direct interaction with reactive oxygen species to the upregulation of the cell's intrinsic antioxidant defense systems.

The chemical structure of oxygenated xanthohumol, rich in hydroxyl groups, endows it with the capacity to directly neutralize reactive oxygen species (ROS). mdpi.com This free radical scavenging ability is a crucial first line of defense against cellular damage induced by oxidative insults. mdpi.com By donating electrons, this compound can stabilize highly reactive molecules such as the superoxide (B77818) anion, hydroxyl radicals, and peroxyl radicals, thereby preventing them from damaging critical cellular components like DNA, lipids, and proteins. mdpi.comresearchgate.net Studies on its precursor, xanthohumol, have highlighted its potent antioxidant properties, which are attributed to this direct scavenging activity. mdpi.commdpi.com The presence of additional oxygen-containing functional groups in this compound is believed to enhance these scavenging capabilities.

| Reactive Oxygen Species (ROS) | Scavenging Action of Xanthohumol Derivatives |

| Superoxide Anion (O₂⁻) | Neutralized through electron donation. |

| Hydroxyl Radical (•OH) | Directly quenched to prevent cellular damage. |

| Peroxyl Radical (ROO•) | Stabilized, thereby inhibiting lipid peroxidation chains. |

| Hydrogen Peroxide (H₂O₂) | Can be neutralized, reducing the formation of more potent ROS. nih.gov |

Beyond direct scavenging, this compound can fortify the cell's own antioxidant defenses. A key mechanism in this process is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway. mdpi.comnih.govnih.gov Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). nih.gov this compound can induce the release of Nrf2 from Keap1, allowing it to translocate to the nucleus. nih.gov Once in the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant genes, initiating their transcription. nih.gov

This leads to the increased synthesis of a suite of protective enzymes, including:

Heme oxygenase-1 (HO-1): An enzyme with potent anti-inflammatory and antioxidant effects. bioactivetech.plmdpi.com

NAD(P)H:quinone oxidoreductase 1 (NQO1): A detoxification enzyme that catalyzes the two-electron reduction of quinones, preventing the generation of ROS. nih.govnih.gov

Glutathione (B108866) S-transferases (GSTs): A family of enzymes involved in the detoxification of a wide range of endogenous and exogenous electrophilic compounds. nih.gov

Enzymes involved in glutathione (GSH) synthesis and recycling: Glutathione is a critical intracellular antioxidant, and its levels are often enhanced by Nrf2 activation. nih.govbioactivetech.pl

Mitochondria are a primary site of ROS production, and their proper functioning is critical for cellular health. mdpi.com Research on xanthohumol has revealed its ability to interact with the mitochondrial electron transport chain. nih.gov Specifically, it has been shown to directly inhibit Complex I (NADH dehydrogenase), a key enzyme complex in oxidative phosphorylation. nih.gov This inhibition can lead to a decrease in the mitochondrial transmembrane potential and an overproduction of ROS in some contexts, particularly in cancer cells, which can trigger apoptosis. nih.gov

Conversely, xanthohumol has also been suggested to induce a mild mitochondrial uncoupling. nih.gov Uncoupled respiration is a process where the flow of electrons through the electron transport chain is disconnected from the synthesis of ATP. mdpi.com This can lead to a decrease in the mitochondrial membrane potential and, consequently, a reduction in ROS production. mdpi.com This effect on mitochondrial bioenergetics may contribute to the metabolic benefits observed with xanthohumol. nih.gov

| Mitochondrial Target | Effect of Xanthohumol | Consequence |

| Complex I (NADH dehydrogenase) | Inhibition nih.gov | Decreased oxidative phosphorylation, potential for increased ROS in some cell types. nih.gov |

| Mitochondrial Respiration | Mild uncoupling nih.gov | Reduced mitochondrial membrane potential, potential for decreased ROS production. mdpi.com |

Lipid peroxidation is a chain reaction of oxidative degradation of lipids, which can lead to cell membrane damage and the formation of reactive aldehydes. This compound can attenuate lipid peroxidation through both its direct ROS scavenging activity and the induction of antioxidant enzymes. nih.govmdpi.com

Studies have demonstrated that pretreatment with xanthohumol can significantly reduce levels of malondialdehyde (MDA), a common biomarker of lipid peroxidation, in tissues subjected to oxidative stress. mdpi.comnih.gov Furthermore, it has been shown to protect against the oxidation of low-density lipoprotein (LDL), a key event in the development of atherosclerosis. mdpi.com In human intervention trials, xanthohumol consumption has been associated with a decrease in biomarkers of oxidative DNA damage, such as 8-oxo-2'-deoxyguanosine (8-oxodG). unito.it

Regulation of Inflammatory Signaling Cascades

Chronic inflammation is a key driver of numerous diseases. This compound has demonstrated significant anti-inflammatory properties by targeting key signaling pathways that regulate the production of inflammatory mediators.

A hallmark of the anti-inflammatory activity of this compound is its ability to suppress the production of pro-inflammatory cytokines. mdpi.commdpi.com These signaling molecules, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), play a central role in orchestrating the inflammatory response. metagenicsinstitute.com

Research has consistently shown that xanthohumol can inhibit the production of these cytokines in various cell types, including macrophages and monocytes, when stimulated with inflammatory agents like lipopolysaccharide (LPS). mdpi.comresearchgate.net For instance, in senescence-accelerated prone mice, xanthohumol treatment was found to significantly decrease the age-induced elevation of mRNA levels for TNF-α and IL-1β in the lungs. physoc.org Similarly, in models of cerebral ischemia, xanthohumol reduced the expression of TNF-α. researchgate.net The inhibition of these cytokines is a critical aspect of the compound's ability to quell inflammatory processes. mdpi.commdpi.com

| Pro-inflammatory Cytokine | Effect of Xanthohumol | Context of Study |

| Tumor Necrosis Factor-alpha (TNF-α) | Inhibition of production/expression mdpi.commdpi.comresearchgate.net | LPS-stimulated macrophages, cerebral ischemia models, aging models. mdpi.comphysoc.orgresearchgate.net |

| Interleukin-1beta (IL-1β) | Inhibition of production/expression mdpi.commdpi.comphysoc.org | LPS-stimulated macrophages, aging models, colitis models. mdpi.comphysoc.org |

| Interleukin-6 (IL-6) | Inhibition of production mdpi.commdpi.comnih.gov | LPS-stimulated monocytes, models of metabolic syndrome. mdpi.comnih.gov |

Modulation of NFκB Pathway Activation

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. The activity of xanthohumol has been shown to significantly temper this pathway at multiple junctures. It directly inhibits the IκB kinase (IKK) complex, which is crucial for the activation of NF-κB. nih.govmdpi.com This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit that sequesters NF-κB in the cytoplasm. nih.govresearchgate.net

By stabilizing IκBα, xanthohumol effectively blocks the release and nuclear translocation of the active p65 subunit of NF-κB. nih.gov Furthermore, studies have indicated that xanthohumol can directly modify a critical cysteine residue on the p65 subunit itself, which impairs its ability to bind to DNA. nih.gov This multi-pronged inhibition of IKK, IκBα phosphorylation, and p65 activity culminates in a potent suppression of NF-κB-regulated gene expression, thereby reducing the inflammatory response. nih.gov

Interference with Toll-like Receptor (TLR) Signaling

Toll-like receptors are key sensors of the innate immune system that recognize pathogen-associated molecular patterns. Specifically, TLR4, in conjunction with its co-receptor myeloid differentiation factor 2 (MD-2), recognizes lipopolysaccharide (LPS), a component of Gram-negative bacteria, triggering a strong inflammatory cascade. mdpi.commdpi.comresearchgate.net

Xanthohumol has been suggested to interfere with this signaling axis. mdpi.com Some evidence points towards a potential interaction between xanthohumol and MD-2, which may disrupt the binding of LPS to the TLR4/MD-2 complex. mdpi.com By dampening the initial activation of TLR4, xanthohumol can effectively reduce the downstream inflammatory signaling initiated by bacterial endotoxins. mdpi.comnih.gov While the precise molecular interaction is still under investigation, the interference with TLR4 signaling represents a significant mechanism for the compound's anti-inflammatory properties.

Inhibition of Prostaglandin (B15479496) Synthesis Pathways

Prostaglandins are lipid compounds with hormone-like effects that play a key role in inflammation. The synthesis of Prostaglandin E2 (PGE2), a potent inflammatory mediator, is catalyzed by cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. nih.govnih.gov Research has demonstrated that xanthohumol can effectively suppress the expression of COX-2, thereby limiting the production of PGE2. researchgate.netresearchgate.net This inhibition of the prostaglandin synthesis pathway is a critical component of its anti-inflammatory action, contributing to the reduction of inflammation-associated responses. researchgate.net

Interactions with Cellular Survival and Apoptotic Pathways

Induction of Apoptosis in Cancer Cell Models

A significant body of research highlights the ability of xanthohumol to induce programmed cell death, or apoptosis, in a variety of cancer cell models. This process is often mediated through caspase-dependent pathways, involving both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) routes. nih.govfrontiersin.org

In the intrinsic pathway, xanthohumol has been shown to trigger the release of reactive oxygen species (ROS) from the mitochondria, leading to a loss of mitochondrial membrane potential. researchgate.netgreenmedinfo.com This event facilitates the release of cytochrome c into the cytoplasm, which in turn activates caspase-9 and the downstream executioner caspase-3. frontiersin.orgresearchgate.netgreenmedinfo.com The modulation of the Bcl-2 family of proteins, with a downregulation of anti-apoptotic members like Bcl-2 and an upregulation of pro-apoptotic members like Bax, is a key feature of this process. frontiersin.orgnih.gov

Evidence also supports the activation of the extrinsic pathway, as demonstrated by the increased activity of caspase-8 in response to xanthohumol treatment in several cancer cell lines. nih.govfrontiersin.org The activation of both initiator caspases (caspase-8 and -9) converges on the activation of caspase-3, leading to the cleavage of essential cellular proteins, such as PARP, and the execution of apoptosis. researchgate.netnih.gov

| Cancer Cell Line | Pathway/Mediator Affected | Observed Effect |

|---|---|---|

| A549 (Non-small cell lung) | Caspase-3, -8, -9 | Activation |

| T98G (Glioblastoma) | Caspase-3, -9, PARP, Bcl-2 | Activation and cleavage, Bcl-2 downregulation |

| SGC-7901 (Gastric) | Caspase-3, Bax, Bcl-2 | Activation, Bax upregulation, Bcl-2 downregulation |

| MDA-MB-231 (Breast) | Caspase- and mitochondria-dependent pathway | Activation |

| HCT-116 (Colon) | Death receptor and mitochondrial pathways | Activation |

Modulation of Cell Cycle Progression

In addition to inducing apoptosis, xanthohumol disrupts the normal progression of the cell cycle in cancer cells, preventing their proliferation. nih.gov The specific phase of the cell cycle that is arrested appears to be dependent on the cancer cell type. Studies have reported S-phase arrest in non-small cell lung cancer and pancreatic cancer cells. nih.govfrontiersin.org In other models, such as certain glioma cells, a G1/S phase arrest has been observed. researchgate.net This inhibition of cell cycle progression is often linked to the modulation of key regulatory proteins, including p53 and cyclin D1, ultimately halting the uncontrolled division of malignant cells. frontiersin.org

| Cancer Cell Line | Phase of Cell Cycle Arrest |

|---|---|

| A549 (Non-small cell lung) | S Phase |

| PANC-1 (Pancreatic) | S Phase |

| NG108-15 (Neuroblastoma-Glioma) | G1/S Phase |

| Ca Ski (Cervical) | S Phase |

Activation of Endoplasmic Reticulum (ER) Stress Responses

The endoplasmic reticulum is a critical site for protein folding, and the accumulation of misfolded proteins triggers a state known as ER stress, leading to the activation of the unfolded protein response (UPR). mdpi.comnih.govnih.gov If the stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response. youtube.com Xanthohumol has been identified as an inducer of ER stress in cancer cells. researchgate.net This induction of ER stress and the subsequent activation of the UPR contribute to the compound's pro-apoptotic effects, representing another pathway through which it can eliminate cancer cells. researchgate.net

Inhibition of Proteasome Activity

Xanthohumol has been identified as an inhibitor of the ubiquitin-proteasome system (UPS). In studies involving chronic myelogenous leukemia K562 cells, treatment with xanthohumol led to an accumulation of ubiquitinated proteins. researchgate.net This indicates a blockage in the proteasome's function, which is responsible for degrading these tagged proteins. researchgate.net Further evidence of this inhibition is the observed increase in the proteasome substrate Hsp70. researchgate.net This inhibitory effect on the proteasome is a key aspect of its mechanism in certain cancer cell lines, contributing to the buildup of proteins that can trigger programmed cell death. researchgate.net

Impact on Key Regulatory Proteins

Xanthohumol modulates a variety of key proteins that regulate critical cellular processes like cell cycle, survival, and apoptosis.

p53: In human liver cancer cells (HepG2), xanthohumol treatment has been shown to significantly increase the expression of the tumor suppressor protein p53. mdpi.comresearchgate.net This upregulation of p53 is a crucial component of xanthohumol's anticancer activity, as p53 plays a central role in initiating apoptosis and halting cell proliferation. mdpi.comhop-quencher.com Studies in human cervical cancer cells also demonstrated an increase in p53 expression following xanthohumol exposure. mdpi.com

Akt and mTOR: The compound consistently demonstrates an ability to inhibit the PI3K/Akt/mTOR signaling pathway, which is often overactive in various diseases, including cancer and metabolic disorders. nih.govwikipedia.orgnih.gov Xanthohumol has been shown to suppress the phosphorylation of both Akt and mTOR in different cell types, including cardiac fibroblasts and pancreatic cells. wikipedia.orgnih.gov By inhibiting this pathway, xanthohumol can hinder cell proliferation, reduce inflammation, and enhance autophagy (the cellular process of clearing damaged components). wikipedia.orgnih.gov

Bcl-2 Family Proteins: Xanthohumol influences the balance of pro- and anti-apoptotic proteins within the Bcl-2 family. researchgate.netnih.govbioactivetech.pl In several cancer cell lines, including malignant glioblastoma and cervical cancer, treatment leads to a downregulation of the anti-apoptotic protein Bcl-2. mdpi.combeerandbrewing.com Concurrently, it can promote the expression of pro-apoptotic members like Bax. mdpi.com This shift in the Bcl-2/Bax ratio is a critical factor in driving mitochondria-mediated apoptosis. mdpi.com

XIAP and Mcl-1: The compound also affects Inhibitor of Apoptosis Proteins (IAPs). Specifically, in cervical cancer cells, xanthohumol has been observed to decrease the expression of X-chromosome linked inhibitor of apoptosis protein (XIAP). mdpi.com Mcl-1, an anti-apoptotic member of the Bcl-2 family, is known to be degraded during oxygen deprivation-induced apoptosis, an event that precedes cell death. While direct studies on xanthohumol's effect on Mcl-1 are limited, its general pro-apoptotic activity through the Bcl-2 family suggests a potential for interaction.

Table 1: Impact of Xanthohumol on Key Regulatory Proteins

| Protein/Family | Effect | Cell Type/Model | Research Finding |

|---|---|---|---|

| p53 | Upregulation | Human Liver Cancer (HepG2) | Increased protein expression, promoting apoptosis. mdpi.com |

| Akt | Inhibition of Phosphorylation | Cardiac Fibroblasts, Pancreatic Cells | Suppresses the PI3K/Akt/mTOR pathway, reducing cell activation and proliferation. wikipedia.orgnih.gov |

| mTOR | Inhibition of Phosphorylation | Pancreatic Cells | Blocks the AKT/mTOR pathway, leading to enhanced autophagy. wikipedia.org |

| Bcl-2 | Downregulation | Malignant Glioblastoma, Cervical Cancer | Decreases levels of the anti-apoptotic protein, promoting cell death. mdpi.combeerandbrewing.com |

| XIAP | Downregulation | Cervical Cancer (CaSki) | Decreases expression of the apoptosis inhibitor. mdpi.com |

Modulation of Metabolic Regulatory Networks

Xanthohumol significantly influences various metabolic pathways, demonstrating potential benefits in managing conditions related to metabolic syndrome. nih.govnih.gov

Effects on Lipid Metabolism Pathways

Xanthohumol has demonstrated notable effects on lipid profiles and cholesterol transport.

Cholesterol Ester Transfer Protein (CETP) Inhibition: It acts as an inhibitor of cholesteryl ester transfer protein (CETP), a plasma protein that facilitates the transfer of cholesteryl esters from HDL to other lipoproteins. By inhibiting CETP, xanthohumol effectively increases levels of HDL cholesterol. This inhibitory action has been confirmed in CETP-transgenic mice, where it led to decreased cholesterol accumulation in the aortic arch.

ApoE Enhancement: In conjunction with CETP inhibition, xanthohumol enhances the presence of apolipoprotein E (ApoE) in the HDL fraction. ApoE-rich HDL is crucial for reverse cholesterol transport, the process of removing excess cholesterol from tissues back to the liver. This enhancement suggests an improved capacity for cholesterol clearance, which helps prevent atherosclerosis.

Influence on Glucose Metabolism Pathways

The compound also plays a role in regulating blood sugar and improving insulin (B600854) sensitivity.

Glucose Transporter Proteins: Xanthohumol treatment has been shown to increase the levels of glucose transporter proteins in the hippocampus and cortex of mice fed a high-fat diet. This suggests an enhanced capability for glucose uptake in the brain, which can improve cognitive function.

AMP-activated Protein Kinase (AMPK) Signaling: A key mechanism in xanthohumol's metabolic action is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. nih.gov Activation of AMPK has been observed in hepatocytes, adipocytes, and skeletal muscle. nih.gov This activation stimulates pathways that increase energy production (like fatty acid oxidation) and suppresses energy storage pathways (like lipogenesis), contributing to its anti-obesity and anti-diabetic effects.

Alteration of Sphingolipid Metabolism

While direct and extensive research on xanthohumol's specific impact on sphingolipid metabolism, including ceramides (B1148491) and sphingomyelins, is still emerging, its broad effects on lipid metabolism suggest a potential influence. The modulation of major lipid pathways and cellular signaling cascades like AMPK and Akt/mTOR could indirectly affect the synthesis and degradation of these complex lipids.

Modulation of Bile Acid Composition

Studies have indicated that xanthohumol can influence bile acid metabolism. In preclinical models, it has been shown to regulate bile acid metabolism, which is closely linked to lipid and glucose homeostasis. wikipedia.org This regulation may contribute to its hepatoprotective effects and its ability to ameliorate non-alcoholic fatty liver disease. wikipedia.org

Table 2: Modulation of Metabolic Pathways by Xanthohumol

| Pathway | Key Molecule/Process | Effect of Xanthohumol | Outcome |

|---|---|---|---|

| Lipid Metabolism | CETP | Inhibition | Increased HDL-cholesterol levels. |

| ApoE | Enhancement in HDL fraction | Improved reverse cholesterol transport. | |

| Glucose Metabolism | Glucose Transporters | Upregulation | Enhanced glucose uptake in the brain. |

| AMPK Signaling | Activation | Increased energy expenditure, reduced lipogenesis. | |

| Bile Acid Metabolism | Bile Acid Composition | Modulation | Potential improvement in liver health and overall metabolic homeostasis. wikipedia.org |

Impact on Cell Proliferation and Angiogenesis

Oxygenated derivatives of xanthohumol, particularly xanthohumol C, have been the subject of research to determine their influence on critical cellular processes such as proliferation and the formation of new blood vessels (angiogenesis). These investigations highlight the potential of these compounds to interact with and modulate molecular pathways that are fundamental to cancer development and progression.

Inhibition of Cell Proliferation in Diverse Cellular Models

Research has demonstrated that this compound compounds can inhibit cell growth. A notable example is xanthohumol C (XNC), which has shown significant antiproliferative effects. In a study involving the human breast cancer cell line MCF-7, xanthohumol C was found to inhibit cell growth more effectively than its parent compound, xanthohumol (XN). greenmedinfo.com

The underlying mechanisms for this enhanced activity appear to differ from those of xanthohumol. Proteomic analysis of treated MCF-7 cells suggests that xanthohumol C induces endoplasmic reticulum (ER) stress and may play a role in cell-cell adhesion processes. This contrasts with xanthohumol, which primarily affects the cell cycle, DNA replication, and type I interferon signaling pathways. greenmedinfo.com This distinction underscores the unique biological activity of the oxygenated derivative.

| Compound | Cell Line | Observed Effect | Postulated Mechanism |

|---|---|---|---|

| Xanthohumol C | MCF-7 (Human Breast Cancer) | Significantly increased inhibition of cell growth compared to Xanthohumol. | Induction of Endoplasmic Reticulum (ER) stress; Involvement in cell-cell adhesion. greenmedinfo.com |

Mechanistic Insights into Anti-angiogenic Activity

Angiogenesis is a crucial process for tumor growth and metastasis, involving the formation of new blood vessels. Oxygenated derivatives of xanthohumol have been investigated for their ability to interfere with this process.

Studies on xanthohumol C have provided insights into its anti-angiogenic potential. In a chick chorioallantoic membrane (CAM) assay, a common in vivo model for studying angiogenesis, xanthohumol C was shown to dose-dependently suppress angiogenesis induced by vascular endothelial growth factor (VEGF). biomolther.orgkoreascience.kr The potency of this inhibitory effect was found to be similar to that of the parent compound, xanthohumol. biomolther.orgkoreascience.kr

Further mechanistic studies have explored the impact of these compounds on matrix metalloproteinases (MMPs), which are enzymes crucial for the degradation of the extracellular matrix—a key step in cell invasion and angiogenesis. Xanthohumol C significantly inhibited the activity and expression of MMP-2 and MMP-9 in HT-1080 human fibrosarcoma cells. biomolther.orgkoreascience.krkoreascience.kr This suggests that a key mechanism behind the anti-angiogenic and anti-invasive effects of xanthohumol C is the suppression of these critical enzymes. biomolther.orgkoreascience.kr

| Compound | Assay/Model | Key Findings | Mechanistic Target |

|---|---|---|---|

| Xanthohumol C | Chick Chorioallantoic Membrane (CAM) Assay | Dose-dependently suppressed VEGF-induced angiogenesis. biomolther.orgkoreascience.kr | Vascular Endothelial Growth Factor (VEGF) pathway |

| Xanthohumol C | HT-1080 Human Fibrosarcoma Cells | Inhibited activity and expression of MMP-2 and MMP-9. biomolther.orgkoreascience.krkoreascience.kr | Matrix Metalloproteinase (MMP)-2 and MMP-9 |

Structure Activity Relationship Sar Studies of Xanthohumol and Its Oxygenated Derivatives

Influence of Chalcone (B49325) Scaffold Integrity on Biological Activities

The core chemical structure of xanthohumol (B1683332) is a chalcone, characterized by an open C-ring, which is fundamental to many of its biological activities. nih.govbioactivetech.pl This scaffold includes an α,β-unsaturated ketone moiety, which is a key electrophilic site. nih.govacs.org This feature allows xanthohumol to act as a Michael acceptor, enabling it to form covalent bonds with nucleophilic residues in proteins, such as cysteine. acs.orgmdpi.com This reactivity is crucial for some of its biological actions, including the inhibition of certain enzymes. For instance, the inhibition of α-glucosidase is attributed to a Michael-type addition of cysteine residues to this α,β-unsaturated keto group. mdpi.com

When the chalcone scaffold undergoes cyclization to form flavanones like isoxanthohumol (B16456), which lacks this electrophilic α,β-unsaturated ketone, a significant reduction or loss of certain biological activities is observed. mdpi.com For example, isoxanthohumol shows no significant inhibitory effect against α-glucosidase. mdpi.com This highlights the importance of the intact chalcone structure for specific biological interactions. However, it's important to note that the cyclized flavanone (B1672756) form can exhibit other biological activities. nih.gov Studies have shown that the open C-ring structure is a key determinant for aldose reductase inhibition, and opening this ring can lead to a significant decrease in activity. researchgate.net

Role of Prenyl Groups in Modulating Specific Bioactivities

The prenyl group, a 3-methylbut-2-en-1-yl substituent, is a defining feature of xanthohumol and plays a critical role in its biological activity. mdpi.comresearchgate.net Prenylation generally increases the lipophilicity of flavonoids, which can enhance their affinity for biological membranes and improve their interaction with target proteins. tandfonline.comresearchgate.net This increased lipophilicity is thought to contribute to the enhanced antibacterial, anti-inflammatory, antioxidant, and cytotoxic activities observed in prenylated flavonoids compared to their non-prenylated counterparts. mdpi.comtandfonline.comresearchgate.net

The position of the prenyl group is also a significant factor. For example, in the case of prenylflavanones, the presence of a prenyl group at the C-8 position, as seen in 8-prenylnaringenin (B1664708), results in a more potent inhibition of certain enzymes compared to its isomer, 6-prenylnaringenin. nih.gov Specifically, 8-prenylnaringenin is a more potent inhibitor of aldo-keto reductase 1B1 (AKR1B1) than 6-prenylnaringenin. nih.gov The presence and position of the prenyl group can have a marked influence on the suppression of inflammatory markers like monocyte chemo-attractant protein-1 (MCP-1). tandfonline.com However, some studies suggest that the prenyl group is not always essential for cytotoxicity. acs.orgnih.gov

Significance of Hydroxyl and Methoxy (B1213986) Substitutions for Activity Profile

The hydroxyl (-OH) and methoxy (-OCH3) groups on the aromatic rings of xanthohumol also significantly influence its biological activity profile. The presence and position of hydroxyl groups are particularly important for antioxidant activity. nih.govoregonstate.edu Specifically, a catechol motif (two adjacent hydroxyl groups) has been found to be essential for potent antioxidant effects. nih.gov

The hydroxyl group at the C-4 position on the B-ring is considered crucial for the antimicrobial activity of xanthohumol and its analogues against certain bacteria, such as Staphylococcus aureus. nih.gov Loss of this hydroxyl group or its replacement with other functional groups leads to a loss of this specific antimicrobial activity. nih.govresearchgate.net

Methylation of the hydroxyl groups can also modulate activity. For instance, methylation of the phenoxyl groups in some xanthohumol analogues has been shown to improve their potency as cytotoxic agents. acs.orgnih.gov The substitution of the A-ring with a methoxy group, along with the prenyl unit, increases the molecule's lipophilicity, contributing to its strong affinity for biological membranes. nih.govnih.gov

Comparative Analysis of Biological Profiles of Xanthohumol and its Isomers (e.g., Isoxanthohumol, 8-Prenylnaringenin)

Xanthohumol (XN), isoxanthohumol (IXN), and 8-prenylnaringenin (8-PN) are isomers that exhibit distinct biological profiles, largely due to their structural differences. mdpi.commdpi.com XN is a prenylated chalcone, while IXN and 8-PN are prenylated flavanones formed through the cyclization of XN and its precursor, desmethylxanthohumol (B55510), respectively. bioactivetech.plnih.gov

| Compound | Structure Type | Key Biological Activities |

| Xanthohumol (XN) | Chalcone | Broad-spectrum anticancer, anti-inflammatory, antioxidant. researchgate.netnih.gov Inhibits enzymes like α-glucosidase and IκBα kinase (IKK). mdpi.comnih.gov |

| Isoxanthohumol (IXN) | Flavanone | Potent inhibitor of aldo-keto reductases AKR1B1 and AKR1B10. nih.gov Lacks significant α-glucosidase inhibitory activity. mdpi.com |

| 8-Prenylnaringenin (8-PN) | Flavanone | Known as a potent phytoestrogen. bioactivetech.plresearchgate.net Strong inhibitor of AKR1B1 and AKR1B10. nih.gov |

The most significant structural difference is the open chalcone structure of XN versus the closed flavanone ring of IXN and 8-PN. researchgate.net This difference is responsible for the varying electrophilicity of these compounds. XN, with its α,β-unsaturated ketone, can act as a Michael acceptor, a property absent in IXN and 8-PN. mdpi.com This explains why XN can covalently modify certain proteins, while its isomers cannot.

In terms of specific enzyme inhibition, IXN and 8-PN are significantly more potent inhibitors of aldo-keto reductases AKR1B1 and AKR1B10 than XN. nih.gov Conversely, XN is a more effective inhibitor of enzymes like α-glucosidase, where the Michael addition capability is key. mdpi.com

Electrophilicity and Covalent Binding Interactions with Cellular Targets (e.g., Keap1, cysteine residues)

The electrophilic nature of xanthohumol, conferred by its α,β-unsaturated ketone moiety, is a key mechanism for its interaction with certain cellular targets. acs.org This electrophilicity allows xanthohumol to form covalent bonds with nucleophilic residues on proteins, most notably the sulfhydryl groups of cysteine residues. acs.orgmdpi.com

A well-studied example of this covalent interaction is the binding of xanthohumol to Kelch-like ECH-associated protein 1 (Keap1). acs.orgnih.gov Keap1 is a repressor protein that targets the transcription factor Nrf2 for degradation. By covalently binding to specific cysteine residues on Keap1, xanthohumol disrupts the Keap1-Nrf2 complex. acs.orgresearchgate.net This prevents the degradation of Nrf2, allowing it to translocate to the nucleus and activate the expression of antioxidant and detoxifying enzymes. acs.org Mass spectrometry studies have identified several cysteine residues in Keap1 that are susceptible to modification by electrophiles like xanthohumol. frontiersin.orgnih.gov

Xanthohumol has also been shown to covalently bind to cysteine residues in other important signaling proteins. For example, it can directly inhibit IκBα kinase (IKK) by reacting with cysteine residue 179 in the IKK-β subunit. nih.gov It also modifies cysteine residue 38 of the p65 subunit of NF-κB, which inhibits its DNA binding activity. nih.gov These covalent interactions lead to the suppression of the NF-κB signaling pathway, which is involved in inflammation and cell survival. ceu.es

Design Principles for Activity-Based Probes and Their Structural Determinants for Protein Labeling

Activity-based protein profiling (ABPP) is a powerful tool for identifying the protein targets of bioactive compounds. Activity-based probes (ABPs) are designed based on the structure of the parent compound and typically consist of three components: a recognition group, a reactive group, and a reporter group. nih.gov

For xanthohumol, the design of ABPs leverages its natural structure and reactivity. The core xanthohumol or isoxanthohumol scaffold serves as the recognition group, guiding the probe to its protein targets. nih.govosti.gov The reactive group is often an inherent feature of the molecule, such as the electrophilic α,β-unsaturated ketone in xanthohumol, which can covalently label proteins through Michael addition. nih.gov Alternatively, a photoreactive group can be incorporated to enable covalent labeling upon photoactivation. nih.gov

The reporter group is typically an alkyne or azide (B81097) handle that allows for the subsequent attachment of a fluorescent dye or an enrichment tag via "click chemistry". nih.govnih.gov This enables the visualization and identification of the labeled proteins.

Studies have shown that even subtle changes in the structure of the probe, such as the regiochemistry of the reactive group, can lead to significantly different protein labeling profiles. nih.govosti.govrsc.org This highlights the importance of carefully designing a suite of probes based on the parent compound and its isomers (like isoxanthohumol) to comprehensively profile both covalent and non-covalent protein interactions. nih.govresearchgate.net The design of such probes is crucial for expanding our understanding of the cellular activities and molecular mechanisms of xanthohumol and its derivatives. osti.govbaylor.edu

Preclinical in Vitro and in Vivo Research Models

Comprehensive Studies in Diverse Cell Lines for Mechanistic Elucidation

In vitro studies using various cell lines are fundamental to understanding the cellular and molecular mechanisms of oxygenated xanthohumol (B1683332). Research has primarily focused on its potential in cancer and neuronal cell models.

Cancer Cell Lines: The antiproliferative and cytotoxic properties of oxygenated xanthohumol derivatives have been investigated in several cancer cell lines. Xanthohumol D has demonstrated antiproliferative activity against human cancer cell lines. Similarly, Xanthohumol C has been shown to exhibit cytotoxic effects in HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. Further studies involving canine leukemia/lymphoma cell lines have also explored the effects of both Xanthohumol C and Xanthohumol D, indicating a potential for cross-species efficacy.

Neuronal Cell Lines: In the context of neurological research, Xanthohumol C has been identified as a promising neuro-regenerative and neuroprotective agent. Studies in neuronal cell lines suggest its potential for promoting neuronal health and recovery, though the specific mechanisms are still under investigation.

Immune and Hepatic Stellate Cell Lines: Currently, there is a notable lack of published research on the effects of this compound derivatives, specifically Xanthohumol C and Xanthohumol D, in immune cell lines and hepatic stellate cell lines. This represents a significant gap in the understanding of the full biological activity of these compounds.

Table 1: In Vitro Studies of this compound Derivatives in Various Cell Lines This table is based on available data. Further research is needed to provide more comprehensive information.

| Cell Type | This compound Derivative | Observed Effects |

|---|---|---|

| Cancer | Xanthohumol D | Antiproliferative activity |

| Xanthohumol C | Cytotoxicity in HeLa and MCF-7 cells | |

| Xanthohumol C and D | Activity in canine leukemia/lymphoma cells | |

| Neuronal | Xanthohumol C | Neuro-regenerative and neuroprotective properties |

| Immune | Not specified | Data not available |

| Hepatic Stellate | Not specified | Data not available |

Application in Organotypic and Three-Dimensional (3D) Culture Models

The use of organotypic and 3D culture models provides a more physiologically relevant environment to study the effects of compounds compared to traditional 2D cell cultures. However, there is currently no specific information available from the conducted searches regarding the application of this compound, including Xanthohumol C and Xanthohumol D, in such advanced in vitro models. Research in this area would be invaluable for a more accurate prediction of in vivo efficacy.

Investigations in Animal Models for Pathway and Biomarker Analysis

Animal models are crucial for understanding the systemic effects, pharmacokinetics, and potential therapeutic efficacy of a compound. Research into this compound in this area is in its early stages.

There is a lack of specific data from the conducted searches on the analysis of molecular biomarkers and gene expression in animal tissues following treatment with this compound derivatives like Xanthohumol C and Xanthohumol D in models of metabolic disorders, inflammation, neurodegeneration, or liver injury.

Detailed histopathological and morphological assessments in preclinical animal studies for this compound are not yet available in the public domain based on the conducted searches. Such studies would be essential to understand the tissue-level effects and safety profile of these compounds.

Initial pharmacokinetic data for Xanthohumol C has been gathered from in vivo experiments in a rat model aimed at assessing its neuroregenerative potential. These studies are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, which informs dosing and therapeutic windows for future studies. However, comprehensive pharmacodynamic studies detailing the relationship between drug concentration and its observed effects for this compound are still needed.

Synthetic Modifications and Derivative Development for Research Applications

Targeted Chemical Synthesis of Xanthohumol (B1683332) and Analogues

The chemical synthesis of xanthohumol (XN) and its derivatives is crucial for overcoming the limitations of isolation from natural sources and for creating novel structures with potentially enhanced biological activities. Several synthetic strategies have been developed, often focusing on the efficient construction of the characteristic chalcone (B49325) scaffold and the introduction of the prenyl group.

One common approach begins with readily available precursors like naringenin (B18129). rsc.orgrsc.org A six-step synthesis has been reported, starting from naringenin, where the prenyl side chain is introduced via a Mitsunobu reaction followed by a europium-catalyzed Claisen rearrangement. rsc.orgrsc.org A subsequent base-mediated opening of the chromanone ring structure yields the α,β-unsaturated ketone system of the chalcone. rsc.orgrsc.org This route has proven to be scalable, allowing for the production of gram-scale quantities of xanthohumol. rsc.org

Another established synthetic route involves the Claisen-Schmidt condensation to form the chalcone backbone. acs.org This method typically requires the synthesis of a suitably substituted acetophenone (B1666503) and a benzaldehyde. For instance, the synthesis of xanthohumol analogues can involve a key step where a prenyl ether precursor is formed through a Mitsunobu reaction, which then undergoes a para-Claisen rearrangement to install the prenyl group onto the aromatic ring. acs.org The final chalcone is then constructed via the Claisen-Schmidt condensation, followed by the removal of protecting groups under acidic conditions, carefully optimized to prevent the unwanted cyclization into the corresponding flavanone (B1672756). acs.org

These synthetic platforms have enabled the creation of extensive libraries of xanthohumol analogues to explore structure-activity relationships (SAR). In one study, 43 analogues were synthesized to investigate their potential as inhibitors of the selenoprotein thioredoxin reductase (TrxR). acs.orgnih.gov The SAR study revealed that the prenyl group was not essential for cytotoxicity and that introducing an electron-withdrawing group, particularly at the meta-position of the B-ring, was favorable. acs.orgnih.gov Furthermore, methylation of the phenolic hydroxyl groups generally enhanced the potency of the compounds. acs.orgnih.gov Other synthetic modifications have included the introduction of various substituents on the B-ring of the chalcone scaffold and the creation of mono- and diacyl derivatives. researchgate.netunipi.it Semi-synthetic approaches starting from natural xanthohumol have also been employed, using reactions like the Williamson ether synthesis, Mannich reaction, and Reimer-Tiemann reaction to produce novel derivatives. nih.gov

Table 1: Examples of Synthesized Xanthohumol Analogues and Derivatives

| Compound Name/Description | Synthetic Approach | Key Findings/Application | Reference(s) |

| Xanthohumol (XN) | Six-step synthesis from naringenin | Scalable synthesis developed | rsc.org |

| 4-O-acetylxanthohumol | Acylation of xanthohumol | Tested for antiproliferative activity | researchgate.net |

| 4,4′-Di-O-acetylxanthohumol | Acylation of xanthohumol | Tested for antiproliferative activity | researchgate.net |

| 4-O-decanoylxanthohumol | Acylation of xanthohumol | Showed potent antiproliferative activity | researchgate.net |

| Compound 13n (XN analogue) | Multi-step synthesis with Claisen-Schmidt condensation | Potent thioredoxin reductase inhibitor | acs.orgnih.gov |

| B-ring modified analogues | Claisen-Schmidt condensation with various benzaldehydes | Explored antiangiogenic activity | unipi.it |

| Compound 8 (XN derivative) | Schiff base reaction on semi-synthetic intermediate | Exhibited potent cytotoxic activity against several cancer cell lines | nih.gov |

Development of Stable Isotope-Labeled Xanthohumol Analogues for Metabolic Tracing and Quantitative Assays

Stable isotope-labeled compounds are indispensable tools in metabolic research and for precise quantification in complex biological matrices. rsc.orgnih.gov The development of deuterated and ¹³C-labeled xanthohumol analogues has been a key focus for enabling metabolic tracing studies and for use as internal standards in stable isotope dilution analysis (SIDA). rsc.orgnih.gov SIDA is considered the gold standard for analytical quantification as it accurately corrects for matrix effects and analyte loss during sample preparation. nih.govfrontiersin.org

A notable synthetic achievement is the development of a six-step synthesis of xanthohumol-d₃ (1b) from naringenin, paralleling the synthesis of its non-labeled counterpart. rsc.orgrsc.org In this synthesis, the deuterated methyl group is introduced via methylation using deuterated methyl iodide (CD₃I). rsc.org The resulting xanthohumol-d₃ was demonstrated to be an effective internal standard for SIDA-based quantification of xanthohumol in beer samples. rsc.orgrsc.org An important consideration for such standards is their co-elution with the unlabeled analyte during high-performance liquid chromatography (HPLC) analysis, which was confirmed for this d₃-analogue. researchgate.net

More comprehensive strategies have been employed to produce a suite of isotopically labeled prenylated flavonoids, including D₃-xanthohumol (D₃-XN). nih.govfrontiersin.org One such approach combines the removal of aryl methyl ethers with deuterium (B1214612) enrichment using deuterium oxide (D₂O) in the presence of metal catalysts like Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C). nih.govfrontiersin.org These methods have successfully yielded several deuterated standards, including D₃-IXN, D₃-6-PN, D₃-8-PN, and D₃-XN, in a single reaction vessel. nih.govfrontiersin.org

These stable isotope-labeled analogues are crucial for accurately tracking the metabolic fate of xanthohumol in vivo. nih.govmdpi.com By introducing a labeled compound, researchers can use mass spectrometry to follow its conversion into various metabolites, providing clear insights into the metabolic pathways involved. nih.govspringernature.com This is particularly important for understanding how xanthohumol is processed in the body and which of its metabolites are responsible for its biological effects. The use of deuterated compounds is also explored in drug development for potentially improving pharmacokinetic profiles through the kinetic isotope effect. researchgate.net

Table 2: Stable Isotope-Labeled Xanthohumol Analogues

| Labeled Compound | Label | Synthetic Precursor/Method | Application | Reference(s) |

| Xanthohumol-d₃ | Deuterium (d₃) | Naringenin; Methylation with CD₃I | Internal standard for Stable Isotope Dilution Analysis (SIDA) | rsc.orgrsc.orgresearchgate.net |

| D₃-Xanthohumol (D₃-XN) | Deuterium (d₃) | Demethylation and D₂O enrichment with catalysts | Internal standard for SIDA-LC-MS/MS; Metabolic tracing | nih.govfrontiersin.org |

| D₃-Isoxanthohumol (D₃-IXN) | Deuterium (d₃) | Demethylation and D₂O enrichment with catalysts | Internal standard for SIDA-LC-MS/MS | nih.govfrontiersin.org |

Design and Application of Affinity- and Activity-Based Probes for Proteomic Profiling and Target Identification